

Preclinical Data on Pilabactam Sodium: A Technical Overview

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Compound of Interest		
Compound Name:	Pilabactam sodium	
Cat. No.:	B10831553	Get Quote

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Introduction

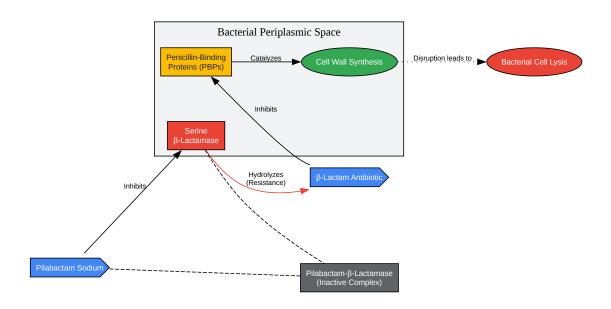
Pilabactam sodium (formerly ANT3310) is a novel, broad-spectrum serine β-lactamase inhibitor being developed by Antabio.[1][2] It is designed to be co-administered with β-lactam antibiotics to combat infections caused by multidrug-resistant bacteria, particularly Carbapenem-Resistant Enterobacterales (CRE) and Acinetobacter baumannii (CRAB).[1] This document provides a comprehensive summary of the available preclinical data on **Pilabactam sodium**, covering its mechanism of action, in vitro and in vivo efficacy, and preliminary pharmacokinetic and toxicological profiles.

Mechanism of Action

Pilabactam is a covalent inhibitor of serine β -lactamases, a major family of enzymes that confer bacterial resistance to β -lactam antibiotics.[1][3] By inactivating these enzymes, Pilabactam restores the efficacy of partner β -lactam antibiotics.

The proposed mechanism of action is illustrated in the following pathway:





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Figure 1: Mechanism of action of Pilabactam in combination with a β -lactam antibiotic.

In Vitro Activity

Pilabactam has demonstrated potent inhibitory activity against a wide range of serine β -lactamases.

Table 1: Inhibitory Activity of Pilabactam against Serine β-Lactamases

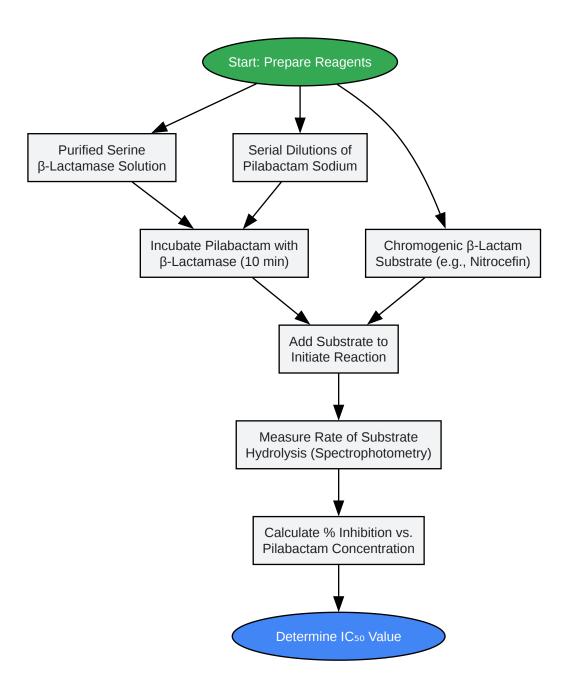


β-Lactamase Target	IC50 (nM)	
AmpC	1 - 175	
CTX-M-15	1 - 175	
TEM-1	1 - 175	
OXA-48	1 - 175	
OXA-23	1 - 175	
KPC-2	1 - 175	
Data sourced from MedChemExpress.[1]		

Experimental Protocol: IC50 Determination

The half-maximal inhibitory concentration (IC $_{50}$) values of **Pilabactam sodium** were determined against a panel of purified serine β -lactamases. The experimental workflow is as follows:





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Figure 2: Workflow for determining the IC50 of Pilabactam.

In Vivo Efficacy



The efficacy of Pilabactam in combination with a β -lactam antibiotic (meropenem, MEM) has been evaluated in a murine thigh infection model.

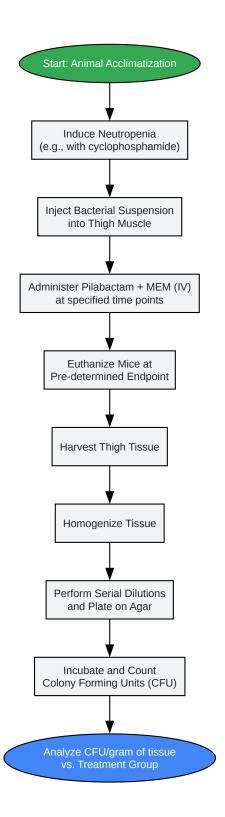
Table 2: In Vivo Efficacy of Pilabactam Sodium in a Murine Thigh Infection Model

Treatment Group	Dose of Pilabactam (mg/kg, IV)	Outcome
Pilabactam + MEM	25 - 100	Dose-dependent reduction in bacterial burden (CFU)
Dosing was administered at 1,		
3, 5, and 7 hours post-		
infection. Data sourced from		
MedChemExpress.[1]		

Experimental Protocol: Murine Thigh Infection Model

The experimental workflow for assessing the in vivo efficacy of Pilabactam is outlined below.





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References

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